molecular formula C11H8N4O2S B3140843 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate CAS No. 478046-03-6

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate

Cat. No.: B3140843
CAS No.: 478046-03-6
M. Wt: 260.27 g/mol
InChI Key: SGRUFARWCSWTEF-UHFFFAOYSA-N
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Description

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridazine core fused with a thiophenecarboxylate moiety. The molecular formula of this compound is C11H8N4O2S, and it has a molecular weight of 260.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazolo[4,3-b]pyridazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Halogenating Agents: Br2, Cl2

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell proliferation and survival. The compound binds to the ATP-binding site of these kinases, thereby blocking their activity and leading to the inhibition of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate
  • 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate
  • 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Uniqueness

Compared to similar compounds, 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate is unique due to its thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c1-7-5-8(10-13-12-6-15(10)14-7)17-11(16)9-3-2-4-18-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRUFARWCSWTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501161000
Record name 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478046-03-6
Record name 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478046-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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